2,4,6-Trifluorobenzene-1,3,5-triol
Description
Properties
CAS No. |
570391-17-2 |
|---|---|
Molecular Formula |
C6H3F3O3 |
Molecular Weight |
180.08 g/mol |
IUPAC Name |
2,4,6-trifluorobenzene-1,3,5-triol |
InChI |
InChI=1S/C6H3F3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |
InChI Key |
YTXCSSAQDRVYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)O)F)O)F)O |
Origin of Product |
United States |
Preparation Methods
Identifiers
- IUPAC Name: this compound
- Molecular Formula: \$$C6H3F3O3\$$
- Molecular Weight: 180.08 g/mol
- CAS Number: 570391-17-2
Synthesis of this compound
C-H Activation and Oxidation
This compound can be synthesized through C–H activation of 1,3,5-trifluorobenzene using bis(pinacolato)diboron ($$B2Pin2$$), with a catalyst consisting of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbPy) as a ligand. The resulting triborylated compound is then oxidized using oxone to yield trifluorophloroglucinol.
Protection, Hydrogenation, and Deprotection
To synthesize all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, the hydroxy groups of this compound are protected by treatment with methyl iodide. A face-selective hydrogenation step is then performed in a steel reactor using a rhodium–cyclic (alkyl)(amino)carbene (RhCAAC) catalyst and hydrogen at 60 bar and 50 °C for 14 days. Finally, the protecting groups are removed to yield the desired all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.
Detailed Procedure
Triborylation
A Schlenk flask is charged with bis(pinacolato)diboron (12.7 g, 50 mmol, 5 eq), $$[IrOMe(COD)]_2$$ (200 mg, 0.3 mmol, 3 mol %), and dtBPy (160 mg, 0.6 mmol, 6 mol%) and dried under high vacuum for 2 hours. Tetrahydrofuran (THF) (50 mL) is added, followed by 1,3,5-trifluorobenzene. The reaction mixture is refluxed overnight under a nitrogen atmosphere. The solvents are evaporated, and after cooling to room temperature, hexane (150 mL) is added to precipitate the product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorobenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, yielding fluorinated benzene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or trifluorobenzoic acids.
Reduction: Production of benzene derivatives with fewer hydroxyl groups.
Substitution: Introduction of various functional groups replacing fluorine atoms.
Scientific Research Applications
2,4,6-Trifluorobenzene-1,3,5-triol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzene-1,3,5-triol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can influence various biochemical pathways and processes. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions makes it a versatile molecule in both chemical and biological contexts.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and bromine (electron-withdrawing) reduce electron density on the aromatic ring, favoring electrophilic substitution at meta positions. Methyl and phenyl groups (electron-donating) increase ring electron density, directing reactivity to ortho/para positions.
Physical Properties
Key Observations :
- Molecular Weight : Bromine significantly increases molecular weight (362.80 vs. 168.19 for −CH₃), impacting solubility and crystallization behavior.
- Thermal Stability : The trimethyl derivative exhibits a high boiling point (327.3°C), likely due to strong intermolecular hydrogen bonding between −OH groups . Fluorinated analogs are expected to display similar or higher thermal stability due to C−F bond strength.
Biological Activity
2,4,6-Trifluorobenzene-1,3,5-triol (TFBT) is a fluorinated aromatic compound with three hydroxyl groups. Its unique structure makes it a subject of interest in various fields including medicinal chemistry, biochemistry, and materials science. This article explores the biological activity of TFBT, focusing on its interactions with biomolecules, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
TFBT has the molecular formula CHFO. The presence of three fluorine atoms and hydroxyl groups significantly influences its chemical behavior and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for diverse applications in synthetic chemistry and biological studies.
The biological activity of TFBT is primarily attributed to its ability to form hydrogen bonds through its hydroxyl groups and engage in halogen bonding via the fluorine atoms. These interactions can modulate the structure and function of proteins and other biomolecules, affecting various biochemical pathways.
Antimicrobial Properties
Research indicates that TFBT exhibits antimicrobial activity against certain pathogens. The compound's hydroxyl groups contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibition of growth | |
| S. aureus | Reduced viability | |
| C. albicans | Antifungal activity |
Cytotoxicity and Safety
Studies have evaluated the cytotoxic effects of TFBT on various cell lines. While some findings suggest moderate toxicity at high concentrations, further research is necessary to delineate safe dosage levels for potential therapeutic applications.
Applications in Drug Development
TFBT has been explored as a lead compound for developing new pharmaceuticals due to its unique biological properties. Its potential as an antibacterial or antifungal agent highlights its significance in addressing antibiotic resistance.
Case Studies
- Antimicrobial Screening : A study assessed the efficacy of TFBT against multidrug-resistant strains of E. coli. Results showed significant inhibition at concentrations above 50 µM.
- Cancer Research : Another investigation evaluated TFBT’s cytotoxic effects on breast cancer cells (MCF-7). The compound demonstrated selective toxicity compared to normal cells, indicating potential for targeted cancer therapies.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities of TFBT.
- Mechanistic studies to understand how TFBT interacts with specific molecular targets.
- Formulation development for enhancing bioavailability and therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 2,4,6-Trifluorobenzene-1,3,5-triol?
Methodological Answer: Synthesis typically involves electrophilic fluorination of phloroglucinol (benzene-1,3,5-triol) using fluorinating agents like Selectfluor® or DAST under controlled conditions. Post-synthesis, purification via recrystallization (e.g., in DMSO/water mixtures) is critical due to the compound’s polar nature . Characterization includes:
- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., absence of residual protons and fluorine integration ratios).
- X-ray Crystallography : For definitive structural confirmation, use programs like SHELXL for refinement, particularly to resolve torsional angles influenced by fluorine’s electronegativity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and purity.
Q. How can researchers resolve contradictions in crystallographic data for fluorinated aromatic triols?
Methodological Answer: Contradictions in bond lengths or angles may arise from fluorine’s electron-withdrawing effects. Key steps:
Refinement Software : Use SHELXL’s latest features (e.g., restraints for disordered fluorine atoms) to improve model accuracy .
Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2,4,6-trimethylbenzene-1,3,5-triol, MW 168.19 g/mol) to identify deviations caused by fluorination .
DFT Calculations : Validate experimental data with computational models (e.g., Gaussian 16) to assess electronic effects on geometry .
Advanced Research Questions
Q. How does fluorination impact the electronic properties of this compound compared to nitro or methyl derivatives?
Methodological Answer: Fluorination significantly alters electron density distribution:
- Electron-Withdrawing Effect : Fluorine reduces π-electron density, lowering HOMO-LUMO gaps compared to methyl groups (electron-donating). This is critical in designing conductive polymers or catalysts.
- Comparative Studies : Use cyclic voltammetry to measure redox potentials. For example, trifluoro derivatives exhibit higher oxidation potentials than nitro analogs (e.g., 2,4,6-trinitrobenzene-1,3,5-triol, which has explosive properties) .
- Computational Modeling : AIM (Atoms in Molecules) analysis via Multiwfn software quantifies charge transfer and bond critical points .
Q. What experimental protocols ensure safe handling and stability analysis of this compound under reactive conditions?
Methodological Answer:
- Thermal Stability : Perform DSC/TGA analysis at 5°C/min under nitrogen. Fluorinated triols generally decompose above 200°C, but monitor exothermic peaks indicative of potential hazards .
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy tracks photodegradation (e.g., λmax shifts due to defluorination) .
- Reactivity Screening : Test compatibility with common reagents (e.g., Grignard agents) in anhydrous conditions to avoid side reactions .
Q. How can this compound be utilized in designing high-energy materials or coordination polymers?
Methodological Answer:
- Energetic Materials : While nitro groups (e.g., in 2,4,6-trinitro derivatives) dominate explosives research, fluorinated triols serve as stable ligands in metal-organic frameworks (MOFs). Synthesize Cu(II) or Fe(III) complexes and evaluate detonation velocity computationally (EXPLO5 software) .
- Coordination Polymers : Use solvothermal synthesis with this compound and Zn(NO). Characterize porosity via BET analysis and assess gas storage capacity (e.g., CO adsorption at 1 bar) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- DFT-Based Reactivity Indices : Calculate Fukui functions (f) to identify electrophilic sites. Fluorine’s meta-directing nature favors substitution at positions ortho to hydroxyl groups .
- Solvent Effects : Use COSMO-RS simulations in solvents like DMF to predict activation energies. Polar aprotic solvents enhance reaction rates by stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
